3,3,4,4-Tetramethylcyclopentanamine
Overview
Description
3,3,4,4-Tetramethylcyclopentanamine is an organic compound with the molecular formula C9H19N It is a derivative of cyclopentanamine, where four methyl groups are substituted at the 3 and 4 positions of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylcyclopentanamine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and recycling of reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated amines using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
3,3,4,4-Tetramethylcyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethylcyclopentanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: The parent compound without the methyl substitutions.
3,3,5,5-Tetramethylcyclopentanamine: A similar compound with methyl groups at different positions.
Cyclohexylamine: A structurally related compound with a six-membered ring instead of a five-membered ring.
Uniqueness
3,3,4,4-Tetramethylcyclopentanamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these structural features are advantageous.
Properties
IUPAC Name |
3,3,4,4-tetramethylcyclopentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-7(10)6-9(8,3)4/h7H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKODCBRRQBCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC1(C)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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